molecular formula C10H8BrNO2 B097118 5-Bromo-1H-indol-3-yl acetate CAS No. 17357-14-1

5-Bromo-1H-indol-3-yl acetate

Cat. No. B097118
CAS RN: 17357-14-1
M. Wt: 254.08 g/mol
InChI Key: KFTGECHXNQBTNZ-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-yl acetate is a chemical compound that is part of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. The bromine atom at the 5-position on the indole ring makes it a versatile intermediate for various chemical transformations and syntheses. The compound has been utilized in different contexts, including the synthesis of bisindolyl and bisanilinoyl acetate derivatives, histochemical studies for esterase activity, and the creation of novel drugs with potential antimicrobial properties .

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-1H-indol-3-yl acetate can be achieved through various methods. One approach involves the activation of ethyl bromofluoroacetate using visible light and Eosin Y as a photoredox catalyst, which allows for the coupling with indoles and anilines to form bisindolyl and bisanilinoyl acetate derivatives . Another method includes the regioselective dibromination of methyl indole-3-carboxylate to produce 5,6-dibromoindoles, which can be further modified to create a range of bromoindole derivatives .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-indol-3-yl acetate derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray crystallography has provided detailed insights into the hydrogen bonding networks and π-stacking interactions of these molecules, as seen in the study of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles . Additionally, density functional theory (DFT) calculations have been used to compare the theoretical structural parameters with experimental data, confirming the accuracy of the molecular models .

Chemical Reactions Analysis

5-Bromo-1H-indol-3-yl acetate and its derivatives participate in various chemical reactions. For instance, photochemical coupling reactions have been observed with 5-bromo-1,3-dimethyluracils and 3-substituted indoles, leading to the formation of photoadducts . The compound has also been used as a substrate for the histochemical demonstration of esterases, with its reactivity being influenced by factors such as pH and the presence of taurocholate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-indol-3-yl acetate derivatives are influenced by their molecular structure. The presence of bromine and other substituents on the indole ring affects the compound's reactivity and stability. For example, the crystal structure and thermal analysis of a derivative showed good thermal stability up to 215°C . The antimicrobial activity of certain derivatives indicates that the bromoindole core can be a valuable scaffold for developing new pharmaceutical agents .

Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmaceutical Chemistry
    • Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One of the tested compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Indole is a signalling molecule produced both by bacteria and plants . Recently, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The substituted indole NPIMA was found to be effective in destroying persister cells of various bacteria .
  • Anti-corrosion Potential

    • Field : Material Science
    • Application : A compound similar to “5-Bromo-1H-indol-3-yl acetate”, namely diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been evaluated for its anti-corrosion potential .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this evaluation were not provided in the source .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been reported to possess anticancer activity . They have been used as biologically active compounds for the treatment of cancer cells .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to possess antioxidant activity . They have been used as biologically active compounds for the treatment of various disorders in the human body .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to possess antidiabetic activity . They have been used as biologically active compounds for the treatment of diabetes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess anti-inflammatory activity . They have been used as biologically active compounds for the treatment of inflammation .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Anti-HIV Activity

    • Field : Virology
    • Application : Indole derivatives have been reported to possess anti-HIV activity . They have been used as biologically active compounds for the treatment of HIV .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial activity . They have been used as biologically active compounds for the treatment of various microbial infections .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “(5-Bromo-1H-indol-3-yl)acetic acid”, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “5-Bromo-1H-indol-3-yl acetate”, being an indole derivative, could be a potential candidate for future research in drug development.

properties

IUPAC Name

(5-bromo-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTGECHXNQBTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066192
Record name 1H-Indol-3-ol, 5-bromo-, acetate (ester)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indol-3-yl acetate

CAS RN

17357-14-1
Record name 1H-Indol-3-ol, 5-bromo-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17357-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoindoxyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 5-bromo-, 3-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indol-3-ol, 5-bromo-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-indol-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609
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Record name 5-BROMOINDOXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JP Parshotam, JA Brazier, R Bovill… - Current Microwave …, 2016 - ingentaconnect.com
… Ring closure was then achieved using acetic anhydride and sodium acetate, and 1acetyl-5-bromo-1H-indol-3-yl acetate was obtained in an overall yield of 33%. In a further method, Lai …
Number of citations: 3 www.ingentaconnect.com
ML Go, JL Leow, SK Gorla, AP Schüller… - Journal of medicinal …, 2010 - ACS Publications
The enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) plays an important role in the post-translational modification of proteins that are involved in the regulation of cell growth. …
Number of citations: 54 pubs.acs.org
BC Loosley - 2017 - open.library.ubc.ca
… 5-Bromo-1H-indol-3-yl acetate (2.87) 5-Bromo-1H-indol-3-yl acetate (2.87) was prepared by the method of Tanoue.All 1H NMR and 13C NMR spectroscopic data matched reported …
Number of citations: 2 open.library.ubc.ca
PY Choy - 2014 - theses.lib.polyu.edu.hk
Functionalization of unreactive arene CH bonds has recently received intensive attention. Mild and selective methods for the direct transformation of carbon-hydrogen bonds to carbon-…
Number of citations: 2 theses.lib.polyu.edu.hk
J Kang, Y Gao, M Zhang, X Ding, Z Wang… - Journal of Agricultural …, 2020 - ACS Publications
Plant diseases caused by plant viruses and pathogens seriously affect the production and storage of food crops. With the emergence of drug resistance, it is very difficult to control. …
Number of citations: 16 pubs.acs.org
LJO LENE - 2009 - core.ac.uk
DESIGN AND SYNTHESIS OF CYSMETHYNIL ANALOGUES AS INHIBITORS OF ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT) LEOW JO LENE …
Number of citations: 5 core.ac.uk
PY Choy, CP Lau, FY Kwong - The Journal of Organic Chemistry, 2011 - ACS Publications
The first general examples of palladium-catalyzed direct and selective oxidative C3-acetoxylation of indoles are presented. The mild reaction conditions (70 C and with weak base, KOAc…
Number of citations: 101 pubs.acs.org

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